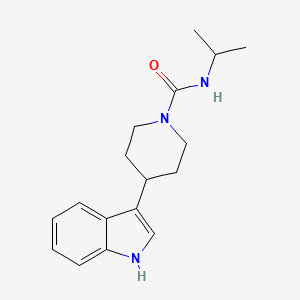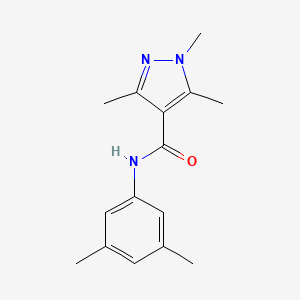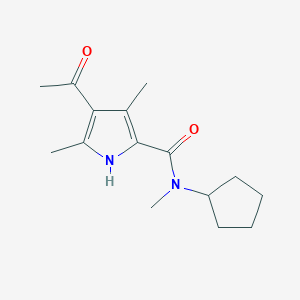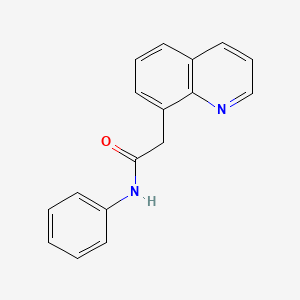
N-phenyl-2-quinolin-8-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-quinolin-8-ylacetamide, also known as PQ7, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQ7 is a member of the quinoline family of compounds, which are known for their diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action for N-phenyl-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-phenyl-2-quinolin-8-ylacetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-phenyl-2-quinolin-8-ylacetamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-phenyl-2-quinolin-8-ylacetamide has also been shown to have other biochemical and physiological effects. For example, N-phenyl-2-quinolin-8-ylacetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-phenyl-2-quinolin-8-ylacetamide has also been shown to have antimicrobial properties, and may be effective against a range of bacterial and viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-phenyl-2-quinolin-8-ylacetamide for lab experiments is its high purity and reliability. The synthesis method for N-phenyl-2-quinolin-8-ylacetamide has been optimized to produce high yields of pure compound, making it a reliable reagent for scientific research. However, one limitation of N-phenyl-2-quinolin-8-ylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on N-phenyl-2-quinolin-8-ylacetamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of N-phenyl-2-quinolin-8-ylacetamide. Another area of interest is the investigation of N-phenyl-2-quinolin-8-ylacetamide's anti-inflammatory and antimicrobial properties, and its potential applications in the treatment of inflammatory diseases and infections. Additionally, further research is needed to fully understand the mechanism of action of N-phenyl-2-quinolin-8-ylacetamide and its potential interactions with other compounds and biological processes.
In conclusion, N-phenyl-2-quinolin-8-ylacetamide, or N-phenyl-2-quinolin-8-ylacetamide, is a promising compound with a range of potential applications in scientific research. Its high purity and reliability make it a valuable reagent for lab experiments, and its potential anti-cancer, anti-inflammatory, and antimicrobial properties make it an exciting area of research for the future.
Synthesis Methods
The synthesis of N-phenyl-2-quinolin-8-ylacetamide involves the reaction between 2-quinolinecarboxylic acid and phenylacetyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-phenyl-2-quinolin-8-ylacetamide. This synthesis method has been optimized to produce high yields of N-phenyl-2-quinolin-8-ylacetamide with minimal impurities, making it a reliable method for producing the compound.
Scientific Research Applications
N-phenyl-2-quinolin-8-ylacetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of N-phenyl-2-quinolin-8-ylacetamide is its potential as an anti-cancer agent. Studies have shown that N-phenyl-2-quinolin-8-ylacetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-phenyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWUPWCGCVBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-quinolin-8-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

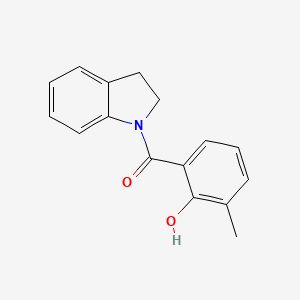
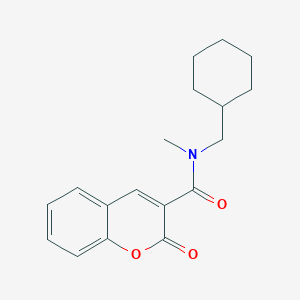
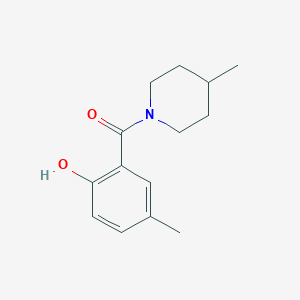

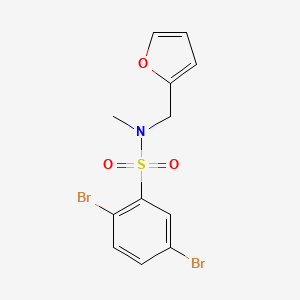
![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
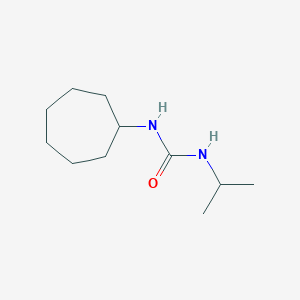
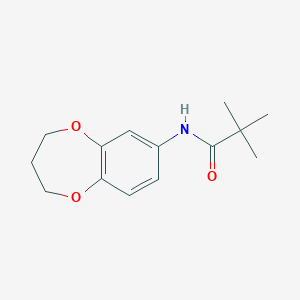
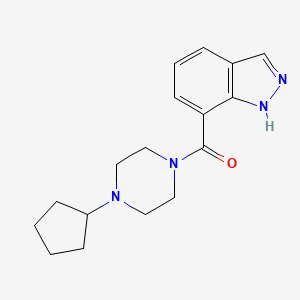
![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
